REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][C:8]1([C:14](=[O:15])[O:16][CH3:17])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1)=[O:18].[Cl:26][CH2:27][Cl:28].[OH:19][C:20]([C:21]([F:22])([F:23])[F:24])=[O:25]>>[O:5]=[C:6]([CH2:7][C:8]1([C:14](=[O:15])[O:16][CH3:17])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1)[OH:18]
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Name
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COC(=O)C1(CC(=O)OC(C)(C)C)CCOCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(CC(=O)OC(C)(C)C)CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)C1(CC(=O)O)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |